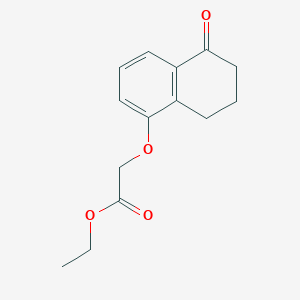

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate

Descripción general

Descripción

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a tetrahydronaphthalenone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate typically involves the esterification of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-ol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate can be compared with other similar compounds, such as:

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetate: This compound differs in the position of the ketone group on the naphthalene ring.

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with biological systems.

Actividad Biológica

Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate, with the CAS number 51062-73-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant data tables and findings from various studies.

The molecular formula of this compound is , with a molecular weight of 248.27 g/mol. The compound's structure features a tetrahydronaphthalene moiety which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 51062-73-8 |

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antitumor Activity

Recent studies suggest that compounds similar to this compound exhibit significant antitumor properties. For instance, certain derivatives have shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study examining the cytotoxic effects of related compounds on various cancer cell lines, it was found that certain structural modifications led to enhanced activity. The IC50 values for some derivatives were reported as low as 1.61 µg/mL against specific tumor cells, indicating strong potential for development as antitumor agents .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively. The DPPH assay is commonly used to evaluate this property.

Research Findings:

In comparative studies using DPPH radical scavenging assays, similar derivatives demonstrated varying degrees of antioxidant activity. The results indicated that modifications to the naphthalene ring could enhance radical scavenging capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations from SAR studies include:

- Hydrophobic Interactions: The presence of hydrophobic groups enhances binding affinity to target proteins.

- Electron Donating Groups: Substituents that donate electrons can increase cytotoxicity in cancer cells.

- Ring Modifications: Alterations in the naphthalene structure significantly impact biological efficacy and selectivity.

Propiedades

IUPAC Name |

ethyl 2-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-2-17-14(16)9-18-13-8-4-5-10-11(13)6-3-7-12(10)15/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCAZEDDZVMHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.